

# Technical Support Center: Refining Animal Models for Praziquantel Metabolite Studies

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *trans-Hydroxy Praziquantel*

Cat. No.: B123588

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for the study of praziquantel (PZQ) metabolites. The following question-and-answer format directly addresses common challenges and offers field-proven insights to enhance the accuracy and translatability of your experimental findings.

## Section 1: Foundational Knowledge & Key Considerations

### Q1: What is the significance of studying praziquantel (PZQ) metabolites?

A1: Praziquantel is the primary treatment for schistosomiasis, a parasitic disease affecting millions globally.<sup>[1][2]</sup> It is administered as a racemic mixture of (R)- and (S)-enantiomers.<sup>[1][3]</sup> The (R)-enantiomer is responsible for the drug's anthelmintic activity, while the (S)-enantiomer is largely inactive and may contribute to side effects.<sup>[2][4]</sup> PZQ undergoes extensive first-pass metabolism in the liver, meaning only a small fraction of the parent drug reaches systemic circulation.<sup>[5][6]</sup> Therefore, understanding the formation, pharmacokinetics, and activity of its metabolites is crucial for several reasons:

- Efficacy and Resistance: Some metabolites may possess anthelmintic properties, contributing to the overall therapeutic effect.<sup>[4]</sup> Studying these can provide insights into the drug's mechanism of action and potential resistance pathways.<sup>[7]</sup>

- Safety and Toxicology: Metabolites can have different toxicological profiles than the parent drug.<sup>[8]</sup> Identifying and characterizing them is essential for a complete safety assessment.
- Pharmacokinetic Variability: Differences in how individuals metabolize PZQ can lead to variable drug exposure and treatment outcomes.<sup>[2][9]</sup> Studying metabolites helps to understand these inter-individual differences.
- Drug-Drug Interactions: Co-administered drugs can alter PZQ metabolism by inducing or inhibiting cytochrome P450 (CYP) enzymes, affecting both parent drug and metabolite levels.<sup>[5][10]</sup>

## Q2: What are the primary metabolites of praziquantel and how do they differ between species?

A2: The primary metabolites of PZQ are hydroxylated derivatives. The main human metabolite is trans-4-hydroxy-praziquantel (trans-4-OH-PZQ).<sup>[1][4]</sup> In contrast, the principal metabolite in rat liver microsomes is cis-4-hydroxy-praziquantel (cis-4-OH-PZQ).<sup>[1]</sup> This species-specific difference in metabolism is a critical consideration when selecting an animal model.

PZQ metabolism is stereoselective. The (R)-PZQ enantiomer is primarily metabolized to cis- and trans-4-OH-PZQ.<sup>[1]</sup> The metabolism of (R)-PZQ is mainly catalyzed by CYP1A2 and CYP2C19, while the metabolism of (S)-PZQ is primarily driven by CYP2C19 and CYP3A4.<sup>[11][12]</sup>

## Section 2: Animal Model Selection & Refinement

### Q3: How do I choose the most appropriate animal model for my PZQ metabolite study?

A3: Selecting the right animal model is a critical decision that balances scientific relevance with practical and ethical considerations.<sup>[13][14]</sup> The ideal model should mimic human physiology and metabolism as closely as possible to ensure the data is translatable.<sup>[15][16]</sup>

Decision-Making Framework for Animal Model Selection:

Caption: Decision tree for animal model selection in PZQ studies.

## Key Considerations for Model Selection:

| Factor                         | Non-Human Primates (NHPs)                                                                                                        | Rodents (Mice, Rats, Hamsters)                                                                                                                                              |
|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Metabolic Similarity to Humans | High - Generally produce a metabolite profile more similar to humans.                                                            | Moderate to Low - Rats primarily produce cis-4-OH-PZQ, differing from the main human metabolite. <a href="#">[1]</a>                                                        |
| Cost & Practicality            | High cost, specialized housing and handling required.                                                                            | Lower cost, easier to house and handle. <a href="#">[13]</a>                                                                                                                |
| Ethical Considerations         | Significant ethical concerns, use should be minimized. <a href="#">[13]</a>                                                      | Fewer ethical concerns compared to NHPs, but the 3Rs (Replacement, Reduction, Refinement) must be applied. <a href="#">[16]</a>                                             |
| Disease Modeling               | Can be used for schistosomiasis models.                                                                                          | Widely used and well-established models for <i>S. mansoni</i> (mice) and <i>S. haematobium</i> (hamsters). <a href="#">[4]</a><br><a href="#">[17]</a> <a href="#">[18]</a> |
| Regulatory Acceptance          | Often required for preclinical toxicology studies for drugs intended for human use. <a href="#">[19]</a><br><a href="#">[20]</a> | Commonly used in early-stage discovery and pharmacokinetic screening.                                                                                                       |

**Q4: My rodent model produces a different primary metabolite than humans. How can I refine my study to generate more translatable data?**

A4: While metabolic differences are a known limitation of rodent models for PZQ, several strategies can enhance the translational value of your findings:

- Use of Humanized Models: Consider using mice with "humanized" livers, which contain human hepatocytes. These models can produce a metabolite profile more reflective of what is observed in humans.
- In Vitro-In Vivo Extrapolation (IVIVE): Complement your in vivo studies with in vitro experiments using human liver microsomes or hepatocytes.[\[11\]](#)[\[12\]](#) This allows for a direct comparison of metabolic pathways and can help to build predictive models.[\[21\]](#)
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop PK/PD models that incorporate data from both animal and in vitro human systems.[\[16\]](#) This can help to simulate human exposure profiles and predict efficacy.
- Focus on the Active Enantiomer: Since (R)-PZQ is the active component, designing studies that administer the pure enantiomer can simplify metabolite profiles and provide clearer insights into the pharmacologically relevant molecules.[\[1\]](#)[\[4\]](#)

## Section 3: Experimental Design & Protocols

### Q5: What are the key considerations for designing a robust in vivo pharmacokinetic study for PZQ metabolites?

A5: A well-designed pharmacokinetic study is essential for obtaining reliable data.[\[22\]](#) Key factors include:

- Dose Selection: The dose should be relevant to the therapeutic dose in humans (typically 40-60 mg/kg).[\[1\]](#) Consider the allometric scaling differences between species.
- Route of Administration: Oral gavage is the most common and clinically relevant route.[\[1\]](#)
- Sampling Time Points: A sufficient number of time points should be collected to accurately define the absorption, distribution, metabolism, and excretion (ADME) phases.[\[22\]](#) Given the short half-life of the parent drug (0.8-1.5 hours) and longer half-life of metabolites (4-5 hours), frequent early sampling and extended later sampling are necessary.[\[5\]](#)
- Matrix Selection: Plasma is the primary matrix for pharmacokinetic analysis. However, urine and feces can provide valuable information on excretion pathways.[\[23\]](#)[\[24\]](#) Dried blood spots

(DBS) can be a less invasive alternative for sample collection.[25][26]

- Group Size: The number of animals per group should be sufficient to provide statistical power while adhering to the principles of the 3Rs.

Sample Experimental Workflow for a Murine PK Study:

Caption: Workflow for a typical PZQ pharmacokinetic study in mice.

## **Q6: Can you provide a detailed protocol for sample preparation and analysis of PZQ and its metabolites?**

A6: The following is a generalized protocol for the extraction and analysis of PZQ and its hydroxylated metabolites from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.[25][26]

Step-by-Step Protocol for Plasma Sample Analysis:

- Sample Thawing: Thaw plasma samples on ice to prevent degradation.
- Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled version of PZQ like praziquantel-d11) to all samples, calibration standards, and quality controls.[27][28] This corrects for variability during sample preparation and analysis.
- Protein Precipitation/Liquid-Liquid Extraction:
  - Add a protein precipitation solvent (e.g., acetonitrile) to the plasma sample to crash out proteins.
  - Alternatively, perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the analytes of interest.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins or separate the aqueous and organic layers.
- Supernatant Transfer/Evaporation: Carefully transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.
- LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
  - Chromatography: Use a reversed-phase C18 column for separation.[27][29] A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typically employed.
  - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[27] Use selected reaction monitoring (SRM) for quantification of the parent drug and its metabolites.[25]

| Analyte               | Precursor Ion (m/z) | Product Ion (m/z) |
|-----------------------|---------------------|-------------------|
| Praziquantel          | 313.2               | 203.1             |
| trans-4-OH-PZQ        | 329.2               | 203.1             |
| cis-4-OH-PZQ          | 329.2               | 203.1             |
| Praziquantel-d11 (IS) | 324.2               | 203.1             |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

## Section 4: Troubleshooting & FAQs

### Q7: I am observing high variability in my pharmacokinetic data between animals. What are the potential causes and solutions?

A7: High variability is a common challenge in in vivo studies.[22] Potential sources and troubleshooting steps are outlined below:

| Potential Cause        | Troubleshooting Steps                                                                                                                                                                                                                |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Formulation Issues     | PZQ has low water solubility.[10][30] Ensure the drug is fully dissolved or uniformly suspended in the vehicle before dosing. Inconsistent dosing volume or concentration can lead to significant variability.                       |
| Dosing Technique       | Improper oral gavage technique can lead to incomplete dosing or administration into the lungs. Ensure all personnel are properly trained and consistent in their technique.                                                          |
| Food Effects           | The presence of food in the stomach can significantly alter PZQ absorption.[9] Fasting animals overnight before dosing can reduce this variability.                                                                                  |
| Genetic Differences    | Even within the same strain, genetic differences can lead to variations in metabolic enzyme expression and activity. Use animals from a reputable supplier and ensure they are age- and sex-matched.                                 |
| Host Health Status     | Underlying health issues or infections (including the schistosoma infection itself) can alter liver function and drug metabolism.[2] Monitor animal health closely and consider the impact of the disease state on pharmacokinetics. |
| Analytical Variability | Issues with sample collection, processing, or the analytical method can introduce variability.[28] Ensure consistent sample handling and a fully validated bioanalytical method.                                                     |

## Q8: My analytical method is showing poor sensitivity for the metabolites. How can I improve it?

A8: Low sensitivity can be due to several factors.[28] Consider the following:

- Optimize Sample Preparation: Ensure your extraction method provides good recovery for the metabolites. Solid-phase extraction (SPE) may offer cleaner extracts and better recovery than protein precipitation or LLE.
- Improve Chromatographic Separation: Poor peak shape or co-elution with interfering matrix components can suppress the signal. Optimize the mobile phase gradient and consider a different column chemistry.
- Enhance Mass Spectrometry Detection:
  - Source Parameters: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the specific metabolites.
  - Collision Energy: Optimize the collision energy for each SRM transition to maximize the product ion signal.
  - Dwell Time: Increase the dwell time for the metabolite transitions of interest.

## Q9: Are there any specific safety considerations when working with praziquantel in animal models?

A9: Praziquantel is generally well-tolerated in animals.<sup>[8][18]</sup> However, it's important to be aware of potential central nervous system effects, especially at high doses.<sup>[6]</sup> In animals with pre-existing liver impairment, the metabolism of PZQ may be reduced, leading to higher plasma concentrations and an increased risk of adverse effects.<sup>[6][23]</sup> Always follow approved animal care and use protocols and consult with veterinary staff regarding appropriate dosing and monitoring.

## References

- Praziquantel - Wikipedia. (n.d.).
- Meister, I., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against *Schistosoma mansoni*. *Antimicrobial Agents and Chemotherapy*, 60(9), 5466-5472.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. *PLoS Neglected Tropical Diseases*, 14(9), e0008649.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and

experimental models. PubMed.

- Patsnap. (2025). How to select the right animal species for TK/PK studies? Patsnap Synapse.
- Medicine.com. (2020). Praziquantel: Dosage, Mechanism/Onset of Action, Half-Life.
- World Health Organization. (2021). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. *PLOS Neglected Tropical Diseases*.
- Kovac, J., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. *Journal of Pharmaceutical and Biomedical Analysis*, 118, 251-260.
- Kovac, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in *Opisthorchis viverrini*-Infected Patients. *PLoS Neglected Tropical Diseases*, 10(5), e0004700.
- SIELC Technologies. (n.d.). USP Methods for the Analysis of Praziquantel using the Legacy L1 Column.
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against *Schistosoma haematobium*. *Parasites & Vectors*, 10(1), 367.
- Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against *Schistosoma haematobium*. *FOLIA*.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. *Fingerprint*.
- Olliari, P., et al. (2014). Little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). *Journal of Antimicrobial Chemotherapy*, 69(4), 863-868.
- Nleya, C., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. *Clinical and Translational Science*, 13(5), 963-971.
- Perissutti, B., et al. (2021). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. *Pharmaceutics*, 13(8), 1159.
- Vendrell-Navarro, G., et al. (2025). In Life Behavior of Praziquantel and Relationship Between Drug Exposure and Effect. *SpringerLink*.
- Nleya, C., et al. (2020). In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel. PubMed.

- Quora. (2024). Would 2753mg of Praziquantel meant for dogs work the same for humans? Quora.
- ResearchGate. (2025). Failure of Repeated Treatment With Praziquantel and Arthemer in Four Patients With Acute Schistosomiasis | Request PDF. ResearchGate.
- Biobide. (n.d.). How to Choose an Animal Model in Research. Blog.
- Andrews, P. (1981). A summary of the efficacy of praziquantel against schistosomes in animal experiments and notes on its mode of action. *Arzneimittelforschung*, 31(3a), 538-541.
- Diekmann, H. W. (1979). Quantitative determination of praziquantel in body fluids by gas liquid chromatography. *European Journal of Drug Metabolism and Pharmacokinetics*, 4(3), 139-141.
- Zdesenko, G., & Mutapi, F. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. ResearchGate.
- Colvis, C., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. *ILAR Journal*, 63(1-2).
- AMSbiopharma. (2025). Preclinical research strategies for drug development.
- Frohberg, H. (1984). Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides. *Arzneimittelforschung*, 34(9B), 1137-1144.
- Sayed, A. A., et al. (2021). Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis. *PLoS Pathogens*, 17(10), e1009939.
- Smith, D. A., & Williams, D. P. (2023). Animal Models: Practical Use and Considerations. In *Comprehensive Medicinal Chemistry III* (pp. 437-484). Elsevier.
- ResearchGate. (2023). Challenges and Proven Recommendations of Praziquantel Formulation. ResearchGate.
- Chan, J. M., & Zheng, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. *Journal of Controlled Release*, 323, 349-361.
- ResearchGate. (2025). The Effect of Different Formulations of Praziquantel in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models. ResearchGate.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
- Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. *Journal of Advanced Pharmaceutical Technology & Research*, 3(3), 146-154.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- ResearchGate. (2025). A short review of some pharmacological, therapeutic and toxicological properties of praziquantel in man and animals | Request PDF. ResearchGate.

- Costa, C. M., et al. (2022). The Effect of Different Formulations of Praziquantel in Reducing Worms in the Prepatent Period of Schistosomiasis in Murine Models. *Frontiers in Cellular and Infection Microbiology*, 12, 888365.
- Ma, S., & Chowdhury, S. K. (2010). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. *Current Drug Metabolism*, 11(7), 599-610.
- XenoTech. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
- ResearchGate. (2025). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate.
- U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Praziquantel - Wikipedia [en.wikipedia.org]
- 6. medicine.com [medicine.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 9. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 14. blog.biobide.com [blog.biobide.com]
- 15. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against *Schistosoma haematobium*. [folia.unifr.ch]
- 18. A summary of the efficacy of praziquantel against schistosomes in animal experiments and notes on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 20. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. extranet.who.int [extranet.who.int]
- 24. Quantitative determination of praziquantel in body fluids by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in *Opisthorchis viverrini*-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 29. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Refining Animal Models for Praziquantel Metabolite Studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123588#refining-animal-models-for-praziquantel-metabolite-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)